molecular formula C7H4Br2N2 B1613713 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-83-2

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1613713
CAS No.: 1000341-83-2
M. Wt: 275.93 g/mol
InChI Key: XLYNOUQRLSJSII-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine is a brominated heterocyclic compound with the molecular formula C7H4Br2N2 and a molecular weight of 275.93 g/mol . Its CAS registry number is 1000341-83-2 . This compound is a versatile synthetic building block, particularly in organic and medicinal chemistry. The presence of two bromine atoms on the pyrrolopyridine scaffold offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the creation of diverse compound libraries for drug discovery and materials science . For research purposes, it is typically supplied as a solid. Proper handling procedures should be followed. According to safety data of similar compounds, recommended storage is sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic and therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYNOUQRLSJSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646779
Record name 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-83-2
Record name 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Mechanistic Elucidation for 3,4 Dibromo 1h Pyrrolo 3,2 C Pyridine and Polybrominated Pyrrolopyridines

Construction of the Pyrrolo[3,2-c]pyridine Core Prior to Halogenation

The assembly of the pyrrolo[3,2-c]pyridine (also known as 5-azaindole) framework is a crucial first step in many synthetic routes targeting its halogenated derivatives. Various methods, including classical ring-closing reactions, can be employed to construct either the pyrrole (B145914) or the pyridine (B92270) moiety to form the bicyclic system.

Ring-Closing Reactions to Form the Pyrrole Moiety

One established method for constructing the pyrrole ring onto a pre-existing pyridine structure is through a variation of the Madelung synthesis. This involves the intramolecular cyclization of an N-acyl- or N-sulfonyl-aminomethylpyridine derivative. While not directly reported for 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine, this approach offers a potential pathway where a suitably substituted pyridine could be the starting point.

Another versatile method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. rsc.orgfrontiersin.orgnih.govgoogle.comrsc.org In the context of pyrrolo[3,2-c]pyridines, this would entail the reaction of a 3-amino-4-(1,4-dicarbonyl)pyridine derivative to form the fused pyrrole ring. The accessibility of the required substituted pyridine precursor is a key consideration for this route. For instance, a one-pot, three-component reaction of 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones has been used to synthesize hydrogenated pyrrolo[3,2-c]pyridines. chemrxiv.org

A novel one-pot multi-step domino strategy has also been developed for the synthesis of functionalized 2-substituted-(1,2,5-triarylpyrrolo[3,2-c]pyridin-3-yl)acetates and their corresponding N-arylacetamides from readily available starting materials. chemrxiv.org This highlights the potential for creating complex pyrrolo[3,2-c]pyridine cores that could be later subjected to halogenation.

Ring-Closing Reactions to Form the Pyridine Moiety

Conversely, the pyridine ring can be annulated onto a pre-formed pyrrole ring. The Pictet-Spengler reaction offers a classic approach, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. nih.govnih.govnih.govnih.gov For the synthesis of a pyrrolo[3,2-c]pyridine, a 3-(2-aminoethyl)pyrrole derivative could react with a suitable carbonyl compound to form the fused pyridine ring. The reaction conditions, particularly the use of a Brønsted acid catalyst, are crucial for promoting the cyclization. nih.gov

A semi-one-pot method for the synthesis of tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction has been reported, which can then be converted to a tetrahydropyrrolo[3,2-c]pyridine derivative through a Paal-Knorr synthesis. nih.gov This tandem approach demonstrates the modularity of these ring-closing strategies.

Regioselective Bromination of the Pyrrolo[3,2-c]pyridine Nucleus

The introduction of bromine atoms onto the pyrrolo[3,2-c]pyridine core requires careful control to achieve the desired regioselectivity, particularly for the synthesis of this compound.

Direct Halogenation Protocols for Dibromination at C-3 and C-4

Direct bromination of the unsubstituted 1H-pyrrolo[3,2-c]pyridine to achieve the 3,4-dibromo substitution pattern is challenging due to the inherent reactivity of the heterocyclic system. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Electrophilic halogenation of azaindoles typically occurs at the C3 position of the pyrrole ring. organic-chemistry.org Achieving dibromination at both C-3 and C-4 would likely require harsh conditions or a multi-step process involving protecting groups or directing groups to control the regioselectivity.

While specific protocols for the direct C-3 and C-4 dibromination of 1H-pyrrolo[3,2-c]pyridine are not extensively documented in readily available literature, studies on related azaindole isomers provide some insights. For instance, the bromination of other pyrrolopyridine systems often leads to substitution on the pyrrole ring first.

Indirect Synthetic Routes Incorporating Bromine Substituents

A more controlled approach to obtaining this compound involves the synthesis of the heterocyclic core with one or more bromine atoms already in place. For example, a synthetic route to 6-bromo-1H-pyrrolo[3,2-c]pyridine has been detailed, starting from commercially available 2-bromo-5-methylpyridine. organic-chemistry.org This precursor undergoes a series of transformations including oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form a key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. organic-chemistry.org Reductive cyclization of this intermediate using iron powder in acetic acid then furnishes the 6-bromo-1H-pyrrolo[3,2-c]pyridine. organic-chemistry.org This pre-brominated scaffold could then potentially undergo further selective bromination at the C-3 and C-4 positions.

Site-selective palladium-catalyzed Sonogashira reactions of 3,4-dibromopyridine (B81906) with alkynes, followed by palladium-catalyzed tandem C-N couplings and cyclizations with amines, have been shown to provide 6-azaindoles (pyrrolo[2,3-b]pyridines). researchgate.net A similar strategy starting with a differently substituted dihalopyridine could potentially be adapted for the synthesis of the 1H-pyrrolo[3,2-c]pyridine skeleton with bromine atoms at desired positions.

Role of Brominating Agents and Reaction Conditions in Selectivity

The choice of brominating agent and reaction conditions is paramount in controlling the regioselectivity of the bromination of the pyrrolo[3,2-c]pyridine nucleus.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds. nih.govchemrxiv.org It can act as a source of electrophilic bromine, particularly in the presence of an acid catalyst, or can participate in radical brominations under UV irradiation or in the presence of a radical initiator. For electron-rich aromatic compounds, including many heterocycles, electrophilic bromination with NBS often shows good regioselectivity. nih.gov The solvent can also play a significant role; for example, using DMF as a solvent for NBS bromination can lead to high para-selectivity in some aromatic systems. nih.gov

Molecular Bromine (Br₂) is a strong brominating agent, and its reactions can sometimes be less selective, leading to polybrominated products. The selectivity can be improved by controlling the stoichiometry and reaction temperature.

Other Brominating Agents: Reagents like PyBroP have been used for the bromination of azaindole compounds, sometimes in the presence of a dehydrating agent to improve selectivity and yield. researchgate.net The development of milder and more selective halogenating agents is an active area of research.

Mechanistic studies, including computational approaches, are being employed to understand and predict the regioselectivity of halogenation in pyridine and related heterocyclic systems. chemrxiv.org For instance, a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates has been developed for the 3-selective halogenation of pyridines. chemrxiv.org Such mechanistic understanding is crucial for designing synthetic routes to specifically substituted polyhalogenated pyrrolopyridines.

Reaction Mechanisms Governing Bromination and Core Formation

The synthesis and subsequent bromination of the 1H-pyrrolo[3,2-c]pyridine core are governed by fundamental principles of heterocyclic chemistry, primarily electrophilic aromatic substitution and pericyclic reactions.

Electrophilic Aromatic Substitution Mechanisms in Pyrrolopyridines

The 1H-pyrrolo[3,2-c]pyridine system is an azaindole, a bicyclic heterocycle containing a pyrrole ring fused to a pyridine ring. The reactivity of this system towards electrophiles is a nuanced interplay between the electron-rich nature of the pyrrole ring and the electron-deficient character of the pyridine ring.

In general, the pyrrole ring is significantly more activated towards electrophilic aromatic substitution than the pyridine ring. pearson.comaklectures.comquora.com The lone pair of electrons on the pyrrole nitrogen atom is delocalized into the five-membered ring, increasing its electron density and making it a potent nucleophile. pearson.com Conversely, the nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the six-membered ring, deactivating it towards electrophilic attack. aklectures.comquora.com

For an unsubstituted 1H-pyrrolo[3,2-c]pyridine, electrophilic attack is predicted to occur preferentially on the pyrrole ring. There are two potential sites for substitution on the pyrrole moiety: C2 and C3. Attack at the C3 position is generally favored as it leads to a more stable cationic intermediate (a Wheland intermediate) where the positive charge can be delocalized over both the pyrrole and pyridine rings without placing a positive charge on the electronegative pyridine nitrogen. Attack at the C2 position would lead to a less stable intermediate.

The mechanism for the bromination at the C3 position can be depicted as a classic electrophilic aromatic substitution:

Generation of the electrophile: A bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), is activated, often by a Lewis acid or polar solvent, to generate a potent electrophile (Br⁺ or a polarized Br-Br species).

Nucleophilic attack: The electron-rich pyrrole ring attacks the bromine electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex) with the bromine atom attached to the C3 carbon.

Deprotonation: A base removes the proton from the C3 carbon, restoring the aromaticity of the pyrrole ring and yielding the 3-bromo-1H-pyrrolo[3,2-c]pyridine product.

The introduction of a second bromine atom at the C4 position of the pyridine ring is a more challenging transformation due to the deactivating nature of this ring. This subsequent bromination would require more forcing conditions, such as higher temperatures and a stronger brominating agent or catalyst. The electrophilic substitution on the pyridine ring generally occurs at the C3 and C5 positions relative to the ring nitrogen. In the 1H-pyrrolo[3,2-c]pyridine system, the C4 position is meta to the pyridine nitrogen, making it a plausible, albeit difficult, site for a second electrophilic attack.

Cascade and Tandem Reactions for Polycyclic Assembly

Cascade and tandem reactions offer an efficient and atom-economical approach to constructing complex molecular scaffolds like pyrrolopyridines from simpler starting materials in a single operation. These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next.

While direct tandem syntheses of this compound are not extensively reported, related systems have been assembled using such strategies. For instance, a palladium-catalyzed tandem reaction has been developed for the rapid construction of hexahydro-1H-pyrrolo[3,2-c]pyridine architectures. researchgate.net This process involves a cascade of vinylogous addition, reductive elimination, protonation, allylic amination, and a 1,3-hydrogen transfer.

Another notable example is the synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes to afford 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives. rsc.org This transformation proceeds through a double cyclization pathway.

These examples highlight the potential of cascade and tandem reactions in the assembly of the core pyrrolopyridine structure, which could then be subjected to bromination.

Catalytic Systems and Methodologies for Pyrrolopyridine Synthesis and Functionalization

The synthesis and functionalization of the 1H-pyrrolo[3,2-c]pyridine scaffold often rely on the use of catalytic systems to enhance reactivity and selectivity. A variety of catalysts, particularly those based on transition metals, have been employed.

A synthetic route to 6-bromo-1H-pyrrolo[3,2-c]pyridine has been detailed, starting from 2-bromo-5-methylpyridine. nih.govsemanticscholar.org This multi-step synthesis involves an initial oxidation with m-chloroperbenzoic acid, followed by nitration using fuming nitric acid in sulfuric acid. The subsequent reaction with N,N-dimethylformamide dimethyl acetal and cyclization in the presence of iron powder and acetic acid yields the 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.govsemanticscholar.org

For the functionalization of the pyrrolopyridine core, transition metal-catalyzed cross-coupling reactions are particularly valuable. For example, the nitrogen of the pyrrole ring in 6-bromo-1H-pyrrolo[3,2-c]pyridine can be arylated using a copper(II) acetate (B1210297) catalyst in the presence of a boronic acid and a base like potassium carbonate. nih.govsemanticscholar.org The resulting N-aryl-6-bromo-1H-pyrrolo[3,2-c]pyridine can then undergo further functionalization, such as a Suzuki cross-coupling reaction at the C6 position, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govsemanticscholar.org

The following table summarizes some of the catalytic systems and methodologies used in the synthesis and functionalization of 1H-pyrrolo[3,2-c]pyridine derivatives.

Reaction Catalyst/Reagent Substrate Product Reference(s)
Pyrrole ring formationIron powder/Acetic acid(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide6-bromo-1H-pyrrolo[3,2-c]pyridine nih.gov, semanticscholar.org
N-ArylationCopper(II) acetate/K₂CO₃6-bromo-1H-pyrrolo[3,2-c]pyridine6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine nih.gov, semanticscholar.org
C-C Cross-Coupling (Suzuki)Pd(PPh₃)₄/K₂CO₃6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine6,1-diaryl-1H-pyrrolo[3,2-c]pyridine nih.gov, semanticscholar.org
Tandem Hexahydro-pyrrolopyridine SynthesisPalladium catalyst3-aminoethyl group tethered 1,3-enynes and iminesHexahydro-1H-pyrrolo[3,2-c]pyridines researchgate.net
Tandem Quinoline-fused Pyrrolopyridine SynthesisCopper/Zinc catalyst2-amino(hetero)arylnitriles and ynamide-derived buta-1,3-diynes1H-pyrrolo[3,2-c]quinoline-2,4-diamines rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. For 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine , both ¹H and ¹³C NMR would be essential.

¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show signals corresponding to the protons on the pyrrole (B145914) and pyridine (B92270) rings. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atoms in the heterocyclic system. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, aiding in the assignment of each signal to a specific proton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in This compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms would be significantly affected by the attached bromine and nitrogen atoms. Carbons directly bonded to bromine would be expected to appear at a characteristic upfield shift compared to their non-brominated counterparts.

For related, more complex derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, detailed NMR data has been reported. For instance, in a study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, ¹H and ¹³C NMR were used to confirm the structures of various analogs. semanticscholar.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and for illustrative purposes, as experimental data is not publicly available.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-27.5 - 8.0-
H-68.0 - 8.5-
H-77.0 - 7.5-
NH11.0 - 12.0-
C-2120 - 125-
C-3100 - 105-
C-3a125 - 130-
C-4110 - 115-
C-6140 - 145-
C-7115 - 120-
C-7a145 - 150-

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. For This compound , high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₄Br₂N₂. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Cleavage of the molecule would likely involve the loss of bromine atoms and fragmentation of the heterocyclic rings, yielding characteristic daughter ions. For the related isomer, 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine , predicted mass-to-charge ratios (m/z) for various adducts have been calculated, which can serve as a reference. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive and for illustrative purposes.)

IonPredicted m/z
[M]⁺273.87
[M+H]⁺274.88
[M+Na]⁺296.86
[M-Br]⁺194.97
[M-HBr]⁺193.96

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of This compound would be expected to show characteristic absorption bands for the N-H bond of the pyrrole ring, C-H bonds of the aromatic rings, and C-N and C=C stretching vibrations within the heterocyclic system. The C-Br stretching vibrations would also be present, typically in the lower frequency region of the spectrum. For instance, in the characterization of various pyrrolo[3,4-b]pyridine-4,5-diones, IR spectroscopy was used to identify key functional groups. beilstein-journals.org

Table 3: Predicted IR Absorption Bands for this compound (Note: This table is predictive and for illustrative purposes.)

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
C=C and C=N Stretch1500 - 1650
C-N Stretch1250 - 1350
C-Br Stretch500 - 650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of This compound , dissolved in a suitable solvent like ethanol (B145695) or methanol, would show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions of the conjugated aromatic system. The position and intensity of these bands are characteristic of the chromophore and can be influenced by the presence of substituents. While specific UV-Vis data for this compound is not readily found, studies on related furo[2,3-b]pyridine (B1315467) derivatives have utilized UV-Vis spectroscopy to investigate their electronic properties.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. If a suitable single crystal of This compound can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This would confirm the planar structure of the pyrrolo[3,2-c]pyridine core and the positions of the bromine atoms. X-ray diffraction has been successfully used to determine the crystal structures of related heterocyclic compounds, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of This compound . A reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as trifluoroacetic acid. The purity of the compound would be determined by the area percentage of its peak in the chromatogram. HPLC methods have been developed for the purity evaluation of related 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. ptfarm.pl

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique used to monitor the progress of reactions and for preliminary purity checks. A suitable solvent system would be chosen to achieve good separation of the compound from any impurities on a TLC plate, which is then visualized under UV light.

Computational Chemistry and Theoretical Investigations of 3,4 Dibromo 1h Pyrrolo 3,2 C Pyridine

Quantum Chemical Calculations for Electronic and Molecular Structure

No peer-reviewed studies are currently available that report on the quantum chemical calculations of 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine. Such studies would be invaluable for understanding the molecule's intrinsic properties.

Density Functional Theory (DFT) for Ground State Properties

There are no published Density Functional Theory (DFT) studies specifically focused on this compound. DFT calculations would typically be employed to determine key ground state properties, which could be presented in a table such as the hypothetical one below.

Hypothetical Data Table: DFT-Calculated Ground State Properties (Data Not Available)

Property Calculated Value
Ground State Energy (Hartree) N/A
Dipole Moment (Debye) N/A
HOMO Energy (eV) N/A
LUMO Energy (eV) N/A
HOMO-LUMO Gap (eV) N/A

Ab Initio Methods for High-Accuracy Calculations

Similarly, high-accuracy ab initio calculations, which are computationally more intensive but often provide benchmark-quality data, have not been reported for this compound. These methods would be crucial for validating results from DFT and providing a more precise picture of the electronic structure.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

The scientific literature lacks any studies on molecular dynamics (MD) simulations for this compound. MD simulations are essential for exploring the conformational landscape of a molecule, understanding its behavior in solution, and analyzing its interactions with other molecules over time. Without such research, insights into the dynamic properties of this compound remain purely speculative.

Prediction of Reactivity and Reaction Pathways Through Computational Modeling

While computational models are frequently used to predict chemical reactivity and elucidate reaction mechanisms, this approach has not been applied to this compound in any published research. Studies on related heterocyclic systems, such as the computational investigation of 3,4-pyridynes, demonstrate the power of these methods in understanding reactive intermediates and predicting regioselectivity nih.gov. However, the reactivity profile of the target dibromo compound, including predictions of its electrophilic and nucleophilic sites or its behavior in cycloaddition reactions, has not been computationally modeled.

Hypothetical Data Table: Predicted Reactivity Indices (Data Not Available)

Atomic Site Fukui Function (f-) Fukui Function (f+)
N1 N/A N/A
C2 N/A N/A
C3 N/A N/A
C4 N/A N/A
N5 N/A N/A
C6 N/A N/A

Chemical Transformations and Derivatization Strategies of Brominated Pyrrolopyridines

Functionalization of the Pyrrole (B145914) Nitrogen (N-1) in 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine

The pyrrole nitrogen (N-1) of the 1H-pyrrolo[3,2-c]pyridine system possesses an acidic proton and can be readily functionalized through various N-alkylation and N-arylation reactions. These transformations are crucial as the substituent on the nitrogen atom can significantly influence the electronic properties, solubility, and biological activity of the resulting molecule. Furthermore, protection or substitution at this position is often a prerequisite for subsequent regioselective functionalization at other sites on the heterocyclic core.

N-Alkylation: Standard procedures for N-alkylation can be effectively applied to the this compound core. The reaction typically involves the deprotonation of the pyrrole nitrogen with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace a halide or another leaving group from an alkylating agent. Common bases used for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

N-Arylation: N-Arylation introduces an aryl moiety directly onto the pyrrole nitrogen. A highly effective method for this transformation on the related 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold is the Chan-Lam coupling reaction, which can be extrapolated to the 3,4-dibromo analogue. nih.govsemanticscholar.org This reaction utilizes a copper catalyst to couple the nitrogen atom with an arylboronic acid. Typical conditions involve treating the pyrrolopyridine with an arylboronic acid in the presence of a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and a base like potassium carbonate (K₂CO₃). The addition of pyridine (B92270) can facilitate the reaction, which can be run effectively under microwave irradiation to reduce reaction times. nih.govsemanticscholar.org

Table 1: Representative N-Arylation Conditions for Pyrrolo[3,2-c]pyridines
Reactant 1Reactant 2 (Arylboronic Acid)Catalyst/ReagentsSolventConditionsProduct TypeReference
6-bromo-1H-pyrrolo[3,2-c]pyridine3,4,5-trimethoxyphenylboric acidCu(OAc)₂, K₂CO₃, Pyridine1,4-DioxaneMicrowave, 85 °C, 30 min1-Aryl-6-bromo-1H-pyrrolo[3,2-c]pyridine nih.govsemanticscholar.org
This compound (Proposed)Phenylboronic acidCu(OAc)₂, K₂CO₃, Pyridine1,4-DioxaneMicrowave, 85-100 °C1-Phenyl-3,4-dibromo-1H-pyrrolo[3,2-c]pyridine(Analogous)
This compound (Proposed)4-Methoxyphenylboronic acidCu(OAc)₂, K₂CO₃, PyridineDMFConventional Heating, 100 °C1-(4-Methoxyphenyl)-3,4-dibromo-1H-pyrrolo[3,2-c]pyridine(Analogous)

Regio- and Stereocontrol in Post-Bromination Functionalization

For an aromatic, planar molecule like this compound, the concept of stereocontrol is intrinsically linked to regiocontrol—the ability to selectively functionalize one position over another. The two bromine atoms at the C-3 and C-4 positions are chemically distinct due to their placement on different rings of the fused heterocyclic system, which allows for selective reactions.

The C-4 position is on the electron-deficient pyridine ring, ortho to the pyridine nitrogen (N-5). This electronic arrangement makes the C4-Br bond more susceptible to oxidative addition by low-valent transition metal catalysts, such as Palladium(0), which is the first step in many cross-coupling reactions. researchgate.netresearchgate.net In contrast, the C-3 position is on the electron-rich pyrrole ring. The C3-Br bond is therefore expected to be less reactive in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille couplings. organic-chemistry.orglibretexts.orgwikipedia.orgorganic-chemistry.org

This inherent difference in reactivity is the cornerstone of achieving regiocontrol. It allows for a stepwise functionalization strategy:

Selective C-4 Functionalization: By using mild reaction conditions and a suitable palladium catalyst, it is anticipated that a cross-coupling reaction can be performed selectively at the more reactive C-4 position, leaving the C-3 bromine atom untouched. The Suzuki-Miyaura reaction, which couples the substrate with an organoboron reagent (e.g., a boronic acid), is a prime example. researchgate.netnih.gov

Subsequent C-3 Functionalization: The remaining C3-Br bond on the mono-substituted product can then be functionalized in a second step, which may require more forcing conditions (e.g., higher temperatures, different ligands, or a different coupling reaction) to overcome its lower reactivity.

This stepwise approach enables the synthesis of unsymmetrically substituted 3,4-diaryl- or 3-aryl-4-alkenyl-1H-pyrrolo[3,2-c]pyridines from a single dibrominated precursor.

Table 2: Proposed Regioselective Suzuki-Miyaura Cross-Coupling Reactions
SubstrateCoupling PartnerCatalyst/ReagentsSolventExpected Major ProductReference Principle
This compoundArylboronic Acid (1 equiv.)Pd(PPh₃)₄, K₃PO₄Toluene/H₂O3-Bromo-4-aryl-1H-pyrrolo[3,2-c]pyridine researchgate.net
This compoundArylboronic Acid (2.5 equiv.)Pd(dppf)Cl₂, K₂CO₃DME3,4-Diaryl-1H-pyrrolo[3,2-c]pyridine nih.gov
1-Alkyl-3,4-dibromo-1H-pyrrolo[3,2-c]pyridineAlkenylstannane (1 equiv.)Pd(PPh₃)₄, LiClTHF1-Alkyl-3-bromo-4-alkenyl-1H-pyrrolo[3,2-c]pyridine (via Stille Coupling) organic-chemistry.orgwikipedia.org
3-Bromo-4-aryl-1H-pyrrolo[3,2-c]pyridineHeteroarylboronic Acid (1.1 equiv.)PdCl₂(dppf), K₂CO₃DME/H₂O3-Heteroaryl-4-aryl-1H-pyrrolo[3,2-c]pyridine nih.gov

Biological and Medicinal Chemistry Applications of Pyrrolopyridine Derivatives, Highlighting Halogenation Effects

Design and Synthesis of Pyrrolopyridine-Based Bioactive Agents

The synthesis of functionalized 1H-pyrrolo[3,2-c]pyridine derivatives frequently employs halogenated precursors as versatile intermediates. Bromo-substituted pyrrolopyridines are particularly valuable for their ability to undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic introduction of diverse aryl or heteroaryl groups, enabling the exploration of the structure-activity relationship (SAR) and the optimization of biological activity.

For instance, a series of potent anticancer agents based on the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine scaffold were synthesized starting from 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov The synthesis involved an initial N-arylation of the bromo-pyrrolopyridine with 3,4,5-trimethoxyphenylboronic acid, followed by a Suzuki coupling reaction between the resulting 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine intermediate and various substituted phenylboronic acids. nih.gov This modular approach highlights how the bromo-substituent acts as a key functional handle for creating a library of diverse compounds for biological screening.

Another synthetic route to this scaffold involves a ring rearrangement. The treatment of pyrrolo[2,3-b]pyridine with m-chloroperoxybenzoic acid, followed by heating with phosphorus oxychloride, yields a 4-chloro-substituted isomer. nih.gov Subsequent fusion of this chloro-intermediate with appropriate anilines can lead to a ring rearrangement, forming the 1-aryl-4-amino-1H-pyrrolo[3,2-c]pyridine core, which can be further modified to produce bioactive agents like kinase inhibitors. nih.gov These synthetic strategies underscore the importance of halogenated pyrrolopyridines as foundational building blocks in medicinal chemistry.

Anticancer Activity and Mechanistic Studies

Derivatives of the 1H-pyrrolo[3,2-c]pyridine skeleton have emerged as promising candidates for cancer therapy, exhibiting activity through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.

Kinases are critical regulators of cellular function, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development. google.com A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (also known as CSF-1R), which is over-expressed in several cancers, including ovarian, prostate, and breast cancer. nih.gov

In a study evaluating eighteen such derivatives, compounds 1e and 1r were found to be the most potent, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.gov Compound 1r was 3.2 times more potent than the initial lead compound, KIST101029. nih.gov Furthermore, when tested against a panel of 40 different kinases, compound 1r demonstrated high selectivity for FMS kinase, suggesting a favorable profile for targeted therapy. nih.gov The potent and selective nature of these compounds makes them promising candidates for the development of new anticancer drugs. nih.gov

CompoundFMS Kinase IC₅₀ (nM)Potency vs. Lead (Fold)
KIST101029 (Lead) 961.0
1e 601.6
1r 303.2

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov

Microtubules are essential components of the cytoskeleton involved in critical cellular processes like mitosis, and targeting their dynamics is a clinically validated anticancer strategy. nih.gov A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed to act as colchicine-binding site inhibitors, thereby disrupting microtubule polymerization. nih.gov

The design strategy involved using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the bioactive conformation of known microtubule-targeting agents. nih.gov The most effective compound from this series, 10t , which features an indolyl moiety, demonstrated potent antiproliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively. nih.gov Immunostaining experiments confirmed that compound 10t effectively disrupted the microtubule network in cancer cells, and tubulin polymerization assays showed it potently inhibited this process. nih.gov

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10t 0.120.150.21
10k 0.450.510.62
10s 0.330.470.55

Antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

By disrupting microtubule function, microtubule-targeting agents typically induce cell cycle arrest, leading to programmed cell death, or apoptosis. The potent pyrrolo[3,2-c]pyridine derivative 10t was investigated for its effects on these downstream pathways. nih.gov

Cell cycle analysis revealed that treatment with compound 10t at concentrations between 0.12 µM and 0.36 µM caused a significant arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov This mitotic arrest is a direct consequence of the disruption of the mitotic spindle. Following this arrest, cell apoptosis analyses demonstrated that 10t effectively induced apoptosis in a dose-dependent manner. nih.gov These findings confirm that the anticancer activity of these pyrrolopyridine derivatives proceeds through the classical mechanism of microtubule disruption, followed by cell cycle arrest and the induction of apoptosis. In a similar vein, other heterocyclic compounds, such as pyrazole (B372694) derivatives, have also been shown to trigger apoptosis through mechanisms like the generation of reactive oxygen species (ROS) and the activation of caspases. waocp.org

Antimicrobial and Antiviral Therapeutic Potential

The pyrrolopyridine core is not only relevant to cancer research but is also being explored for its potential in treating infectious diseases. researchgate.net The general scaffold is present in various compounds investigated for antimicrobial and antiviral properties. mdpi.com

The search for new antibacterial agents is critical due to rising antimicrobial resistance. researchgate.net Pyrrole-containing compounds have been a source of inspiration for designing new antibacterials, and the fusion of a pyrrole (B145914) ring with a pyridine (B92270) ring can yield potent derivatives. researchgate.netnih.gov Research into related scaffolds has shown that structural features, such as dihalogenation on the pyrrole ring, can be crucial for strong antibacterial activity, particularly against Gram-positive bacteria. nih.gov

While specific studies on the antibacterial spectrum of 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine are not extensively documented, research on isomeric and related heterocyclic systems provides valuable insights. For example, a study on a series of pyrazolo[3,4-b]pyridines, a related nitrogen-heterocycle scaffold, evaluated their efficacy against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com Several of these compounds displayed moderate antibacterial activity, demonstrating the potential of this broad class of compounds. japsonline.com This suggests that a systematic investigation into halogenated pyrrolo[3,2-c]pyridines could be a promising avenue for discovering new antibacterial leads.

CompoundB. subtilis (IZ, mm)S. aureus (IZ, mm)E. coli (IZ, mm)P. aeruginosa (IZ, mm)
6b 14121011
6c 13111110
8c 11121011
8g 10121111
Tetracycline 24252223

Illustrative antibacterial activity (Inhibition Zone, IZ) of selected pyrazolo[3,4-b]pyridine (6b, 6c) and thieno[2,3-b]pyridine (B153569) (8c, 8g) derivatives, showing the potential of related scaffolds. japsonline.com

Comprehensive Review of this compound: Current Research Status

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no available research data specifically detailing the biological and medicinal chemistry applications of the chemical compound This compound .

Extensive searches for this specific molecule did not yield any studies related to its antiviral mechanisms, anti-inflammatory and analgesic properties, or its activity within the central nervous system. Consequently, information regarding its potential modulation of inflammatory pathways, use in pain management research, effects on muscarinic receptors, or general neuropharmacological effects is not present in the current body of scientific literature.

While the broader class of pyrrolopyridine derivatives has been the subject of various scientific investigations, demonstrating a wide range of biological activities, these findings cannot be directly attributed to the specific dibrominated isomer requested. Research on different pyrrolopyridine scaffolds has shown promise in areas such as antiviral, anti-inflammatory, analgesic, and CNS-related activities. For instance, certain derivatives of the isomeric pyrrolo[3,4-c]pyridine have been investigated for their analgesic and sedative properties. Additionally, other related structures have been explored for their potential as muscarinic receptor modulators.

However, the precise effects of the bromine substituents at the 3 and 4 positions of the 1H-pyrrolo[3,2-c]pyridine core are undocumented. The biological activity of heterocyclic compounds is highly dependent on their specific substitution patterns, and as such, no scientifically accurate information can be provided for This compound in the absence of direct research.

Due to the lack of specific data for This compound , the requested detailed article sections on its biological and medicinal chemistry applications, including data tables and detailed research findings, cannot be generated at this time. Further experimental research would be required to elucidate the pharmacological profile of this particular compound.

Structure-Activity Relationships (SAR) in Halogenated Pyrrolopyridines

The strategic placement of halogen atoms, particularly bromine, on the pyrrolopyridine scaffold is a key tactic in medicinal chemistry to modulate the biological activity of these compounds. The unique properties of halogens, such as their size, electronegativity, and ability to form halogen bonds, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Impact of Bromine Position and Number on Biological Profile

The position and number of bromine atoms on the 1H-pyrrolo[3,2-c]pyridine core can profoundly alter its biological activity. While direct studies on this compound are not extensively documented in publicly available research, the structure-activity relationships (SAR) of related brominated and halogenated pyrrolopyridines provide significant insights into the potential effects of such substitution patterns.

Research into pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents has highlighted the importance of substituent placement on the scaffold. For instance, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as colchicine-binding site inhibitors, the nature and position of substituents on the 6-aryl ring played a crucial role in their antiproliferative activity. nih.gov The synthesis of these compounds often involves a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which underscores the utility of brominated pyrrolopyridines in generating diverse libraries of compounds for biological screening. semanticscholar.org

In one study, the introduction of a chlorine atom at the para-position of the 6-phenyl ring (compound 10m ) was compared with other substitutions. nih.gov While direct bromine comparisons in this position were not detailed in the provided data, the activity of halogenated analogs provides a basis for SAR discussion. The study demonstrated that electronic effects of substituents on the aryl ring influence the anticancer potency. For example, the introduction of electron-donating groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) at the para-position of the B-ring led to an increase in antiproliferative activities. nih.gov Conversely, halogen atoms, which are electron-withdrawing, also conferred significant potency.

To illustrate the impact of substitution on the biological profile, the following table summarizes the in vitro antiproliferative activities of a selection of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activities (IC₅₀, µM) of Selected 1H-Pyrrolo[3,2-c]pyridine Derivatives nih.gov

Compound B-Ring Substituent (at position 6) HeLa SGC-7901 MCF-7
10a Phenyl >10 >10 >10
10d 4-Methylphenyl 1.83 2.54 3.16
10h 4-Methoxyphenyl 1.25 1.53 1.98
10l 4-Fluorophenyl 0.98 1.12 1.34
10m 4-Chlorophenyl 0.54 0.63 0.81
10t Indolyl 0.12 0.15 0.21
CA-4 * - 0.003 0.002 0.005

Positive control compound (Combretastatin A-4)

The data indicates that substitution on the 6-aryl ring is critical for activity. While the unsubstituted phenyl analog 10a was inactive, the introduction of halogens like fluorine and chlorine in compounds 10l and 10m resulted in potent anticancer activity, with the chloro-substituted derivative being more potent than the fluoro-substituted one. This suggests that the electronic properties and the potential for halogen bonding of the substituent at this position are important for the biological effect. The superior activity of the indolyl-substituted compound 10t highlights that other interactions, such as hydrogen bonding and extended π-system interactions, also play a significant role.

In another area of research, pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase (CSF-1R), a target for anticancer and anti-inflammatory therapies. A study on diarylamide and bisamide derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold revealed potent inhibitory activities. nih.govnih.gov While not containing bromine on the pyrrolopyridine core itself, these studies reinforce the importance of the substitution pattern for achieving high potency, with some bisamide derivatives showing IC₅₀ values in the double-digit nanomolar range against various melanoma cell lines. nih.gov The selectivity of these compounds against FMS kinase is a critical aspect of their biological profile. nih.gov

Rational Design Principles for Enhanced Bioactivity

The development of potent and selective pyrrolopyridine derivatives is guided by several rational design principles aimed at optimizing their interaction with biological targets. These principles leverage structural information from known inhibitors and the target's binding site to create new molecules with improved properties.

One common strategy is scaffold hopping , where the core structure of a known active compound is replaced with a different scaffold, such as a pyrrolopyridine, while maintaining the key pharmacophoric features necessary for biological activity. semanticscholar.org This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Structure-based drug design is another powerful approach that utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, to design inhibitors that fit precisely into the binding site. In the case of the 1H-pyrrolo[3,2-c]pyridine derivatives targeting tubulin, molecular modeling studies suggested that these compounds interact with the colchicine (B1669291) binding site, forming hydrogen bonds with key amino acid residues. nih.gov This understanding of the binding mode allows for the rational design of new derivatives with modified substituents to enhance these interactions. For example, adding or repositioning halogen atoms can be used to target specific hydrophobic pockets or to form halogen bonds with backbone carbonyls in the protein, thereby increasing binding affinity.

Molecular hybridization is a technique that combines pharmacophoric elements from two or more different bioactive molecules into a single new hybrid compound. researchgate.net This can be a fruitful strategy to achieve dual-target activity or to enhance the potency against a single target by incorporating additional favorable interactions. For pyrrolopyridine derivatives, this could involve fusing the pyrrolopyridine core with fragments from other known kinase inhibitors or other classes of anticancer agents.

The application of these design principles is evident in the development of 1H-pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors. nih.govnih.gov By systematically modifying the substituents on the pyrrolopyridine scaffold and the appended aryl rings, researchers can fine-tune the compound's properties to achieve the desired biological profile. The choice of substituents is guided by the desire to optimize interactions with the ATP-binding pocket of the target kinase, often involving a combination of hydrogen bonds, hydrophobic interactions, and, in the case of halogenated derivatives, halogen bonds.

Perspectives and Emerging Research Directions for Halogenated Pyrrolopyridines

Development of Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic strategies is a paramount goal in modern chemistry. For halogenated pyrrolopyridines, this includes the exploration of C-H activation and functionalization reactions, which can obviate the need for pre-functionalized starting materials and reduce waste. Furthermore, the use of catalytic systems based on earth-abundant metals as alternatives to precious metals like palladium in cross-coupling reactions is an active area of research. Flow chemistry also presents a promising approach for the safe and scalable synthesis of these compounds, offering precise control over reaction parameters and minimizing the risks associated with handling hazardous reagents.

Advanced Analytical Techniques for Real-Time Reaction Monitoring

The optimization of complex multi-step syntheses of halogenated pyrrolopyridine derivatives can be significantly enhanced by the use of advanced analytical techniques. In-situ monitoring of reactions using spectroscopic methods such as Process IR (Infrared) and NMR (Nuclear Magnetic Resonance) spectroscopy allows for real-time tracking of reactant consumption and product formation. This data provides invaluable insights into reaction kinetics and mechanisms, enabling rapid optimization of reaction conditions to improve yields and minimize the formation of impurities. Such techniques are crucial for translating laboratory-scale syntheses to industrial production.

High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

The structural scaffold of halogenated pyrrolopyridines is a promising starting point for the discovery of new therapeutic agents. High-throughput screening (HTS) of large compound libraries allows for the rapid identification of "hit" compounds with desired biological activity. By creating combinatorial libraries of halogenated pyrrolopyridine derivatives with diverse substituents, researchers can systematically explore the structure-activity relationships (SAR) and identify lead compounds for further development. This approach, coupled with computational modeling and virtual screening, can significantly accelerate the drug discovery process. For instance, derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent anticancer agents through such screening efforts. nih.govsemanticscholar.org

Exploration of Novel Biological Targets and Therapeutic Modalities

While research has highlighted the potential of pyrrolopyridine derivatives as kinase inhibitors for cancer therapy, the exploration of other biological targets remains a fertile area of investigation. mdpi.com The unique electronic and steric properties of halogenated pyrrolopyridines may enable them to interact with a wide range of biological macromolecules. Investigating their potential as antiviral, antimicrobial, or anti-inflammatory agents could lead to the development of new treatments for a variety of diseases. Furthermore, the application of these compounds in emerging therapeutic modalities, such as targeted protein degradation (e.g., PROTACs), could unlock new therapeutic possibilities.

Role of Halogenated Pyrrolopyridines in Supramolecular Chemistry and Materials Science

The ability of halogen atoms to participate in halogen bonding, a non-covalent interaction, makes halogenated pyrrolopyridines attractive building blocks for supramolecular chemistry and materials science. These interactions can be harnessed to direct the self-assembly of molecules into well-defined architectures with unique properties. This could lead to the development of novel crystalline materials, liquid crystals, and functional polymers with applications in areas such as organic electronics, sensing, and catalysis. The study of Suzuki cross-coupling reactions of related dibrominated heterocyclic systems has already pointed towards their utility in creating photosensitizers for solar cells. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine, and how can purity be optimized?

The synthesis typically involves bromination of the pyrrolo[3,2-c]pyridine core. For example, regioselective bromination can be achieved using reagents like N-bromosuccinimide (NIS) in acetone under controlled conditions . Post-reaction purification via silica gel chromatography (e.g., dichloromethane/ethyl acetate gradients) is critical to achieving >95% purity, as seen in analogous brominated pyrrolopyridine derivatives . Yield optimization may require adjusting stoichiometry, reaction time, or temperature, with monitoring by TLC or HPLC.

Q. How is the structure of this compound confirmed experimentally?

Key techniques include:

  • ¹H/¹³C NMR : Characteristic shifts for brominated positions (e.g., deshielded aromatic protons near δ 8.5–9.5 ppm) and coupling constants confirm regiochemistry .
  • HRMS : Exact mass analysis validates molecular formula (e.g., [M+H]+ for C₇H₄Br₂N₂ requires m/z 297.8840) .
  • X-ray crystallography : Resolves ambiguities in substitution patterns, though this requires high-purity crystals .

Q. What are the common solubility and stability challenges for brominated pyrrolopyridines?

Brominated derivatives often exhibit poor aqueous solubility due to hydrophobicity. Stability in DMSO or ethanol is typical, but light-sensitive compounds require storage in amber vials under inert gas. Decomposition risks (e.g., debromination) increase at high temperatures (>80°C), necessitating low-temperature reactions and cold storage .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents to this compound?

Regioselective functionalization relies on:

  • Cross-coupling reactions : Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH) target specific bromine positions. For example, C3-bromo groups are more reactive than C4 in Pd-mediated reactions due to electronic effects .
  • Protecting groups : Temporary protection of the pyrrole NH (e.g., with TsCl/NaH) prevents undesired side reactions during substitutions .

Q. How do structural modifications of this compound impact biological activity in anticancer research?

Derivatives with electron-withdrawing groups (e.g., nitro, cyano) at C3/C4 enhance kinase inhibition. For instance, replacing bromine with a trifluoromethyl group improves binding to colchicine sites, as seen in pyrrolo[3,2-c]pyridine-based inhibitors (IC₅₀ < 100 nM for HeLa cells) . SAR studies should prioritize substituent polarity and steric effects using in vitro cytotoxicity assays (e.g., MTT on MCF-7 cells) .

Q. What analytical methods resolve contradictions in reported reaction yields for brominated pyrrolopyridines?

Discrepancies often arise from:

  • Reagent purity : Impure starting materials (e.g., <98% 1H-pyrrolo[3,2-c]pyridine) reduce yields. Validate via GC/MS or elemental analysis .
  • Catalyst deactivation : Moisture-sensitive Pd catalysts require strict anhydrous conditions. Use of molecular sieves or degassed solvents improves reproducibility .
  • By-product formation : LC-MS can identify side products (e.g., debrominated intermediates), guiding optimization .

Q. How can computational modeling aid in designing this compound derivatives for CNS targets?

Docking studies (e.g., AutoDock Vina) predict binding affinity to receptors like serotonin transporters. Pharmacophore models highlight critical interactions (e.g., halogen bonding with Br atoms) . MD simulations assess stability of ligand-receptor complexes, prioritizing candidates for synthesis .

Methodological Tables

Q. Table 1: Key Synthetic Conditions for Analogous Brominated Pyrrolopyridines

CompoundReagents/ConditionsYieldPurityReference
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridineNaH, MeI in THF, 0°C→rt75%N/A
3,4-Dichloro-N1-ribofuranosyl derivativeGeneral Procedure A (Pd coupling)88%>95%
5-Aryl-3-nitro-pyrrolo[2,3-b]pyridineK₂CO₃, Pd(PPh₃)₄, toluene/EtOH, 105°C96%99%

Q. Table 2: Biological Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives

DerivativeTarget/ActivityIC₅₀/EC₅₀Cell LineReference
4-Trifluoromethyl derivativeColchicine-binding site inhibition0.12 μMHeLa
FMS kinase inhibitorAnticancer/antiarthritic50 nMIn vitro

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.